N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride
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Overview
Description
This compound is characterized by its high boiling point of 590.1°C at 760 mmHg and a flash point of 310.7°C . It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide typically involves the reaction of stearic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Solvents: Organic solvents like toluene or xylene may be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide involves large-scale esterification processes. The process includes:
Raw Material Preparation: Stearic acid and diethanolamine are purified and prepared for the reaction.
Reaction: The reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is purified through distillation or crystallization to remove any unreacted materials and by-products.
Quality Control: The final product is subjected to quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Produces stearic acid derivatives with additional oxygen functionalities.
Reduction: Yields amine derivatives with reduced hydroxyl groups.
Substitution: Forms halogenated stearamide derivatives.
Scientific Research Applications
N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its role in the formulation of topical creams and ointments.
Industry: Utilized in the production of lubricants, plasticizers, and anti-static agents.
Mechanism of Action
The mechanism of action of N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-hydroxyethylamino)ethyl]stearamide
- N-[2-(dimethylamino)ethyl]stearamide
- N-[2-(2-aminoethyl)amino]ethyl]stearamide
Uniqueness
N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide is unique due to its dual hydroxyl groups, which provide enhanced solubility and reactivity compared to similar compounds. This makes it particularly effective as an emulsifying agent and in applications requiring high solubility in both aqueous and organic solvents.
Properties
CAS No. |
64265-49-2 |
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Molecular Formula |
C24H51ClN2O3 |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
N-[2-[bis(2-hydroxyethyl)amino]ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C24H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)25-18-19-26(20-22-27)21-23-28;/h27-28H,2-23H2,1H3,(H,25,29);1H |
InChI Key |
ANLDAHIIWSEIOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CCO.Cl |
Origin of Product |
United States |
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